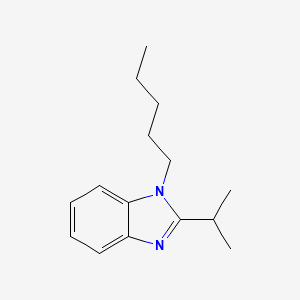![molecular formula C27H16FN5OS B15000814 1'-Amino-1-(2-fluorobenzyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrido[2,1-b][1,3]benzothiazole]-2',4'-dicarbonitrile](/img/structure/B15000814.png)
1'-Amino-1-(2-fluorobenzyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrido[2,1-b][1,3]benzothiazole]-2',4'-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Amino-1-(2-fluorobenzyl)-2-oxo-1,2-dihydrospiro[indole-3,3’-pyrido[2,1-b][1,3]benzothiazole]-2’,4’-dicarbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 1’-Amino-1-(2-fluorobenzyl)-2-oxo-1,2-dihydrospiro[indole-3,3’-pyrido[2,1-b][1,3]benzothiazole]-2’,4’-dicarbonitrile typically involves multi-step reactions starting from readily available starting materialsReaction conditions may vary, but common reagents include acids, bases, and various organic solvents . Industrial production methods would likely involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include acids, bases, and various organic solvents.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 1’-Amino-1-(2-fluorobenzyl)-2-oxo-1,2-dihydrospiro[indole-3,3’-pyrido[2,1-b][1,3]benzothiazole]-2’,4’-dicarbonitrile include other indole derivatives with similar structural features. These compounds may share some biological activities but differ in their specific properties and applications. Examples of similar compounds include:
- Indole-3-acetic acid
- 5-Fluoroindole
- 2-Phenylindole The uniqueness of 1’-Amino-1-(2-fluorobenzyl)-2-oxo-1,2-dihydrospiro[indole-3,3’-pyrido[2,1-b][1,3]benzothiazole]-2’,4’-dicarbonitrile lies in its specific structural features and the combination of functional groups, which contribute to its distinct biological activities .
Propriétés
Formule moléculaire |
C27H16FN5OS |
|---|---|
Poids moléculaire |
477.5 g/mol |
Nom IUPAC |
1'-amino-1-[(2-fluorophenyl)methyl]-2-oxospiro[indole-3,3'-pyrido[2,1-b][1,3]benzothiazole]-2',4'-dicarbonitrile |
InChI |
InChI=1S/C27H16FN5OS/c28-20-9-3-1-7-16(20)15-32-21-10-4-2-8-17(21)27(26(32)34)18(13-29)24(31)33-22-11-5-6-12-23(22)35-25(33)19(27)14-30/h1-12H,15,31H2 |
Clé InChI |
AYWKNEUHCTVDOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C4(C2=O)C(=C(N5C6=CC=CC=C6SC5=C4C#N)N)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6'-Amino-3'-propyl-2'H-7,8-dioxaspiro[bicyclo[3.2.1]octane-2,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile](/img/structure/B15000740.png)
![4-({3-[5-(4-Methylphenyl)furan-2-yl]propanoyl}amino)benzoic acid](/img/structure/B15000763.png)
![3-(4-Fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15000767.png)
![N-(3-Pyridinylmethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-2-carboxamide](/img/structure/B15000768.png)
![2-[5-(3-Nitrophenyl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B15000769.png)
![(4Z)-2-(3,5-dimethoxyphenyl)-4-[2-(4-fluorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one](/img/structure/B15000773.png)

![7-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B15000790.png)

![2-amino-7-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15000805.png)
![4-(3-Hydroxy-4-methoxyphenyl)-1,3-dimethyl-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15000808.png)
![4-(3-chlorophenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15000809.png)
![ethyl 2-(4-cyclohexyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetate](/img/structure/B15000812.png)
![3-chloro-N-[1-(3-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15000813.png)
